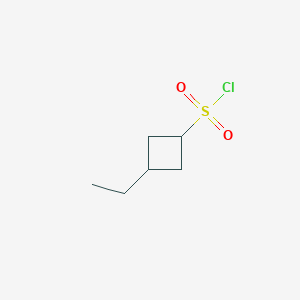

3-Ethylcyclobutane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

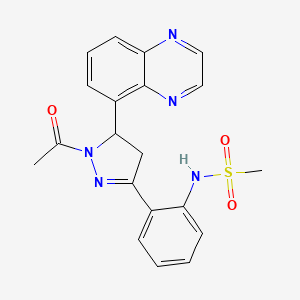

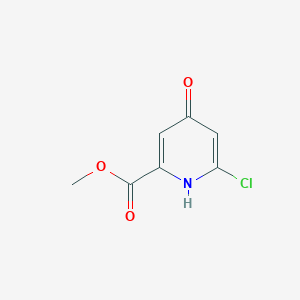

3-Ethylcyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S . It has a molecular weight of 182.67 . The compound is used for pharmaceutical testing .

Synthesis Analysis

Sulfonyl chlorides, such as 3-Ethylcyclobutane-1-sulfonyl chloride, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is suitable for the synthesis of both electron-rich and electron-deficient compounds .Molecular Structure Analysis

The InChI code for 3-Ethylcyclobutane-1-sulfonyl chloride is 1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis

Sulfonyl chlorides are versatile synthetic intermediates in organic chemistry . They can be converted into numerous sulfonyl derivatives and undergo diverse desulfitative cross-couplings .科学的研究の応用

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, a derivative related to 3-Ethylcyclobutane-1-sulfonyl chloride, is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, compounds exhibiting significant antibacterial activity. This method, involving cyclo-elimination processes, is crucial in drug development for generating large numbers of molecules rapidly (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Cyclobutane Derivatives

Research demonstrates the synthesis of various cyclobutane derivatives, including 1,1-dibromo-3-ethylcyclobutane, via a series of reactions starting with alkylation and culminating in sulfonylation of alcohol. These cyclobutane derivatives have potential applications in chemical synthesis (Yao, Yu-ren, & Liu Jia-jia, 2005).

Transformations in Organic Synthesis

Methylenecyclopropylcarbinols, treated with sulfonyl chloride, undergo transformations to 3-methylenecyclobutyl sulfonates. These transformations are essential in organic chemistry, particularly in the synthesis of complex cyclobutyl structures (Shao, Li, & Shi, 2007).

Radical Sulfonylation in Organic Synthesis

Radical sulfonylation, a pivotal process in organic chemistry, involves the synthesis of sulfones, a key structure in pharmaceuticals and agrochemicals. The study discusses a redox-neutral protocol for this process, enhancing the synthesis of complex natural products and pharmaceuticals (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).

Generation of Multisubstituted Cyclobutanes

The generation of cyclobutylmagnesium carbenoids, and their subsequent alkylation, is a critical step in the synthesis of multisubstituted cyclobutanes. These compounds are valuable in various chemical syntheses (Satoh, Kasuya, Miyagawa, Nakaya, 2010).

Novel Synthesis of Anti-inflammatory Agents

A novel synthesis pathway for an anti-inflammatory agent involving sulfonylation with chlorosulfonic acid highlights the importance of sulfonyl chlorides in pharmaceutical synthesis (Urban, Jasys, Raggon, Buzon, Hill, Eggler, Weaver, 2003).

作用機序

While the specific mechanism of action for 3-Ethylcyclobutane-1-sulfonyl chloride is not mentioned in the search results, sulphonamides, which are related compounds, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

特性

IUPAC Name |

3-ethylcyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTQLZSTSMNBIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylcyclobutane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid](/img/structure/B2377065.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2377067.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2377069.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2377073.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2377075.png)

![(2-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2377076.png)

![4-fluoro-3-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2377080.png)